molecular formula C15H11N3O3S B2947122 5-[2-(methylsulfanyl)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole CAS No. 339015-72-4

5-[2-(methylsulfanyl)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B2947122
CAS No.: 339015-72-4
M. Wt: 313.33
InChI Key: CWXZUUAOYFZPSH-UHFFFAOYSA-N
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Description

5-[2-(methylsulfanyl)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom The compound also features a methylsulfanyl group attached to a phenyl ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(methylsulfanyl)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazonoyl halides with suitable reagents. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in the presence of triethylamine in absolute ethanol can yield the desired oxadiazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis would involve optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-[2-(methylsulfanyl)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can facilitate the reduction of the nitro group.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution reaction.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Potential antimicrobial and antifungal properties, making it a candidate for drug development.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[2-(methylsulfanyl)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or interference with essential enzymatic processes. The compound’s molecular targets and pathways can vary, but they often involve interactions with proteins, enzymes, or nucleic acids, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole: Similar structure but lacks the nitrophenyl group.

    3-(4-nitrophenyl)-5-phenyl-1,2,4-oxadiazole: Similar structure but lacks the methylsulfanyl group.

    5-(2-methylsulfanylphenyl)-3-phenyl-1,2,4-oxadiazole: Similar structure but lacks the nitrophenyl group.

Uniqueness

5-[2-(methylsulfanyl)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of both the methylsulfanyl and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(2-methylsulfanylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c1-22-13-5-3-2-4-12(13)15-16-14(17-21-15)10-6-8-11(9-7-10)18(19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXZUUAOYFZPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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